2-Bromo-6-vinylpyridine
Overview
Description
2-Bromo-6-vinylpyridine is an organic compound with the molecular formula C₇H₆BrN. It is a colorless to yellow liquid that falls under the category of unsaturated heterocyclic compounds. The compound features a pyridine ring substituted with a vinyl group at the 6 position and a bromine atom at the 2 position .
Mechanism of Action
Target of Action
2-Bromo-6-vinylpyridine is a chemical compound that is often used as an intermediate in organic synthesis It’s known to be a valuable reagent in providing bromine atoms in organic synthesis reactions .
Mode of Action
It is known to act as an electrophilic brominating agent in organic synthesis reactions . This means it can donate its bromine atom to other molecules, leading to the formation of new compounds.
Biochemical Pathways
This reaction is a type of palladium-catalyzed cross-coupling reaction, widely used in organic chemistry to form carbon-carbon bonds .
Result of Action
The primary result of this compound’s action is the formation of new organic compounds through the donation of its bromine atom . It’s used as an intermediate in the synthesis of various organic compounds, contributing to the diversity and complexity of synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-Bromo-6-vinylpyridine involves the bromination of 6-vinylpyridine. This can be achieved through the use of bromine or other brominating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst . Another method involves the diazotization-bromination of aromatic amines using polymer-supported bromide via a Sandmeyer-type reaction .
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination processes using bromine or N-bromosuccinimide in the presence of a suitable catalyst. The reaction conditions are optimized to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-vinylpyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Addition Reactions: The vinyl group can participate in addition reactions with electrophiles such as halogens or hydrogen halides.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boronic acids to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Addition Reactions: Electrophiles such as bromine or hydrogen bromide are used, often in the presence of a catalyst.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products include 2-amino-6-vinylpyridine, 2-thio-6-vinylpyridine, and 2-alkoxy-6-vinylpyridine.
Addition Reactions: Products include 2-bromo-6-(2-bromoethyl)pyridine and 2-bromo-6-(2-chloroethyl)pyridine.
Coupling Reactions: Products include various biaryl compounds formed through the coupling of this compound with different boronic acids.
Scientific Research Applications
2-Bromo-6-vinylpyridine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-vinylpyridine
- 2-Bromo-5-vinylpyridine
- 2-Chloro-6-vinylpyridine
- 2-Iodo-6-vinylpyridine
Uniqueness
2-Bromo-6-vinylpyridine is unique due to the specific positioning of the bromine atom and the vinyl group on the pyridine ring. This unique structure allows for specific reactivity patterns and interactions that are not observed in other similar compounds. For example, the 6-position vinyl group provides a site for addition reactions that can lead to the formation of various substituted pyridines .
Properties
IUPAC Name |
2-bromo-6-ethenylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN/c1-2-6-4-3-5-7(8)9-6/h2-5H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DACJHPBNJLHAGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=NC(=CC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20648721 | |
Record name | 2-Bromo-6-ethenylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20648721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
931582-13-7 | |
Record name | 2-Bromo-6-ethenylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20648721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 2-Bromo-6-vinylpyridine formed and what other products are generated during its synthesis?
A1: this compound (2) is formed through the thermal decomposition of 7-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine (1) under pressure (1.7 atm) at 100°C. This decomposition proceeds via a pyridylcarbene intermediate with nitrogen expulsion. [] Besides this compound, several other compounds are generated during this reaction, including:
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